

Application Notes and Protocols for the Quantification of 3-Hydroxy Carvedilol

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Compound of Interest

Compound Name: 3-Hydroxy carvedilol

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Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1-adrenergic blocking activity, widely used in the treatment of cardiovascular diseases. It is extensively metabolized in the liver, with one of its major active metabolites being **3-hydroxy carvedilol** (also known as 4'-hydroxyphenyl carvedilol). This metabolite contributes to the overall therapeutic effect of the drug. Accurate quantification of **3-hydroxy carvedilol** in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analytical quantification of **3-hydroxy carvedilol**, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The most prevalent and reliable methods for the quantification of **3-hydroxy carvedilol** in biological matrices such as plasma are based on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). These methods offer high sensitivity, selectivity, and throughput, which are essential for bioanalytical applications.

Key features of these methods include:

- **Sample Preparation:** Efficient extraction of the analyte from the complex biological matrix is critical. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
- **Chromatographic Separation:** Reversed-phase chromatography is typically employed to separate **3-hydroxy carvedilol** from endogenous plasma components and the parent drug, carvedilol.
- **Detection:** Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for the determination of **3-hydroxy carvedilol**.

Table 1: Linearity and Limit of Quantification

Analyte	Matrix	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Reference
4'-hydroxyphenyl carvedilol	Human Plasma	0.050 - 10.017	0.050	[1]
4'-hydroxyphenyl carvedilol	Human Plasma	0.01 - 10	0.01	[2]
4-Hydroxyphenyl Carvedilol	Human Plasma	0.1 - 250	0.1	
Hydroxyphenyl carvedilol enantiomers	Human Plasma	0.05 - 10	0.05	[3]
3- and 8-hydroxy carvedilol	Whole Blood/Plasma	0.024/0.049 - 50.000	0.024/0.049	[4]

Table 2: Precision and Accuracy

Analyte	Matrix	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
4'-hydroxyphenyl carvedilol	Human Plasma	< 15	< 15	Within $\pm 15\%$	[1]
4'-hydroxyphenyl carvedilol	Human Plasma	0.74 - 3.88	0.74 - 3.88	96.4 - 103.3	[2]
4-Hydroxyphenyl Carvedilol	Human Plasma	< 15	< 15	91.6 - 106.2	
Hydroxyphenyl carvedilol enantiomers	Human Plasma	< 9.74	< 9.74	Within $\pm 10.30\%$	[3]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in Human Plasma

This protocol is based on a validated method utilizing liquid-liquid extraction for sample preparation.[\[1\]](#)

1. Materials and Reagents:

- Carvedilol and 4'-hydroxyphenyl carvedilol reference standards
- Propranolol (Internal Standard, IS)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- tert-Butyl methyl ether
- Ammonium formate
- Formic acid
- Human plasma (drug-free)

2. Instrumentation:

- LC-MS/MS system (e.g., Shimadzu) with an electrospray ionization (ESI) source.
- BDS Hypersil C18 column (5 μ m, 2.1 x 150 mm) or equivalent.

3. Standard and Sample Preparation:

- Stock Solutions: Prepare individual stock solutions of carvedilol, 4'-hydroxyphenyl carvedilol, and propranolol (IS) in methanol at a concentration of 1.0 mg/mL.
- Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent (e.g., water or methanol).
- Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 200 μ L of plasma sample, add 10 μ L of IS working solution.
 - Add 2.5 mL of tert-butyl methyl ether.
 - Vortex mix for 2 minutes.
 - Centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness.

- Reconstitute the residue with 150 µL of the mobile phase.
- Inject 5 µL into the LC-MS/MS system.

4. Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (pH 3.0).
- Flow Rate: As optimized for the specific column and system.
- Column Temperature: Ambient.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - Carvedilol: m/z 407.10 → 100.10
 - 4'-hydroxyphenyl carvedilol: m/z 423.10 → 222.00
 - Propranolol (IS): m/z 260.10 → 116.20

Protocol 2: UPLC-MS/MS Method using Solid-Phase Extraction

This protocol is based on a validated high-throughput method utilizing solid-phase extraction.[\[2\]](#)

1. Materials and Reagents:

- Carvedilol and 4'-hydroxyphenyl carvedilol reference standards
- Deuterated carvedilol and 4'-hydroxyphenyl carvedilol (Internal Standards, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate

- Formic acid
- Human plasma (drug-free)
- Solid-phase extraction (SPE) cartridges (e.g., Strata-X)

2. Instrumentation:

- UPLC-MS/MS system with an ESI source.
- UPLC C18 column (1.7 μm , 50 x 2.1 mm) or equivalent.

3. Standard and Sample Preparation:

- Stock and Working Solutions: Prepare as described in Protocol 1, using deuterated analogues as internal standards.
- Calibration Standards and QC Samples: Prepare as described in Protocol 1.
- Sample Preparation (Solid-Phase Extraction):
 - To 100 μL of plasma sample, add the internal standard solution.
 - Precondition the SPE cartridge with methanol followed by acidified water.
 - Load the plasma sample onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes with an appropriate solvent (e.g., methanol).
 - Evaporate the eluate to dryness.
 - Reconstitute the residue in the mobile phase.
 - Inject into the UPLC-MS/MS system.

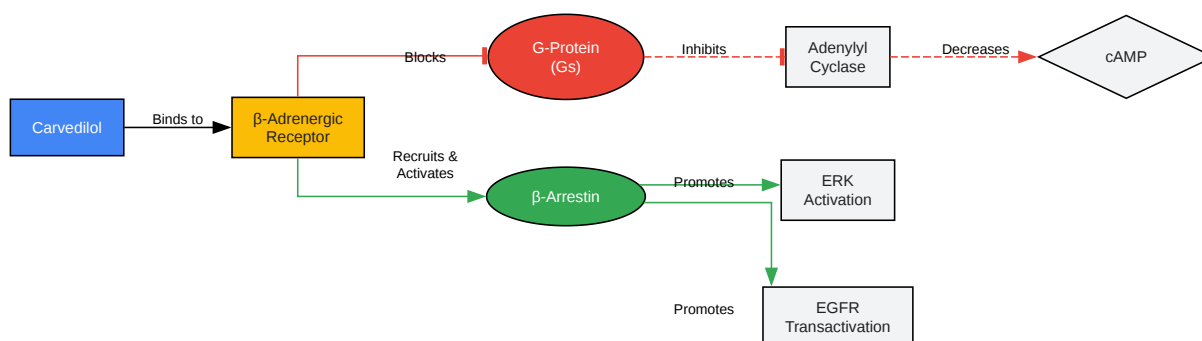
4. Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a gradient or isocratic elution.
- Flow Rate: As optimized for the UPLC system.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Monitor the specific precursor to product ion transitions for carvedilol, 4'-hydroxyphenyl carvedilol, and their deuterated internal standards.

Signaling Pathways and Experimental Workflows

Carvedilol Signaling Pathways

Carvedilol exhibits biased agonism at β -adrenergic receptors, meaning it can differentially activate downstream signaling pathways. It acts as an antagonist for G-protein-mediated signaling while simultaneously acting as an agonist for β -arrestin-mediated signaling.[5][6] This unique property is thought to contribute to its clinical efficacy.

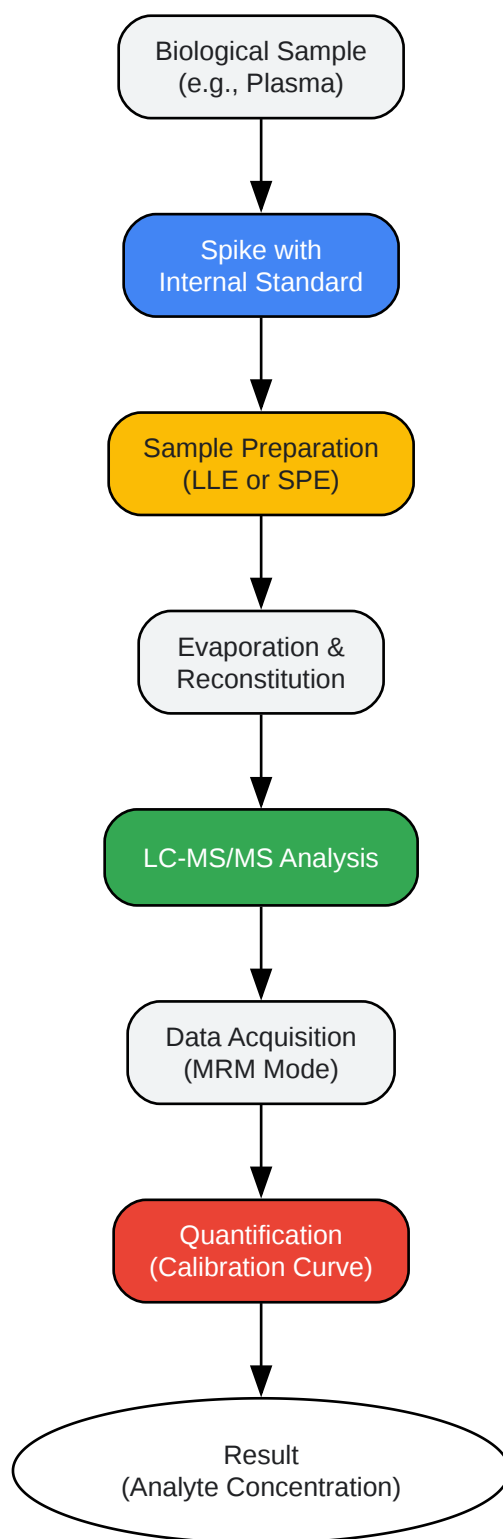


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Caption: Carvedilol's biased agonism at the β -adrenergic receptor.

Experimental Workflow for 3-Hydroxy Carvedilol Quantification

The following diagram illustrates a typical workflow for the quantification of **3-hydroxy carvedilol** in a biological sample.



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Caption: General workflow for bioanalytical quantification.

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